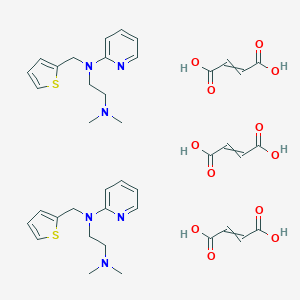
7-epi-10-Oxo-10-deacetyl Baccatin III
Overview
Description
7-epi-10-Oxo-10-deacetyl Baccatin III is a chemical compound derived from the Taxus species, commonly known as yew trees. It is a crucial intermediate in the biosynthesis of paclitaxel, a widely used anticancer drug. The compound has a molecular formula of C29H34O10 and a molecular weight of 542.57 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 7-epi-10-Oxo-10-deacetyl Baccatin III typically involves the extraction of 10-deacetylbaccatin III from Taxus species, followed by chemical modifications. One common method includes the use of 10-deacetylbaccatin III as a substrate, which undergoes biotransformation using microbial strains expressing 10-deacetylbaccatin III-10-O-acetyltransferase . This enzyme catalyzes the conversion of 10-deacetylbaccatin III to this compound under optimized conditions involving glycerol supply, slightly acidic pH, and low temperature .
Industrial Production Methods: Industrial production of this compound often relies on the extraction of 10-deacetylbaccatin III from renewable sources such as Taxus needles. The extracted compound is then subjected to whole-cell catalysis using recombinant strains to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 7-epi-10-Oxo-10-deacetyl Baccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other valuable compounds, such as paclitaxel.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents such as acetic anhydride and benzoyl chloride.
Major Products: The primary product formed from these reactions is paclitaxel, a potent anticancer agent .
Scientific Research Applications
7-epi-10-Oxo-10-deacetyl Baccatin III has significant applications in various fields:
Chemistry: It serves as a precursor for the synthesis of paclitaxel and other taxane derivatives.
Biology: The compound is used in studies related to the biosynthesis of taxanes and their biological activities.
Medicine: As an intermediate in paclitaxel production, it plays a crucial role in cancer treatment research.
Industry: It is utilized in the large-scale production of paclitaxel and its analogs for pharmaceutical applications
Mechanism of Action
The mechanism of action of 7-epi-10-Oxo-10-deacetyl Baccatin III involves its conversion to paclitaxel, which exerts its effects by stabilizing microtubules and inhibiting their depolymerization. This action disrupts the normal function of microtubules during cell division, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
10-deacetylbaccatin III: A precursor in the biosynthesis of 7-epi-10-Oxo-10-deacetyl Baccatin III and paclitaxel.
Baccatin III: Another intermediate in the taxane biosynthesis pathway.
Docetaxel: A semisynthetic derivative of 10-deacetylbaccatin III used as an anticancer drug.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of paclitaxel. Its structural features and reactivity make it a valuable intermediate for producing various taxane derivatives with significant therapeutic potential .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,22,24,31-32,36H,11-13H2,1-5H3/t17-,18+,19+,22-,24-,27+,28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDMLPVUDFCAQM-IWVNULRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415702 | |
| Record name | 10-Dehydrobaccatin V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151636-94-1 | |
| Record name | 10-Dehydrobaccatin V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B129554.png)
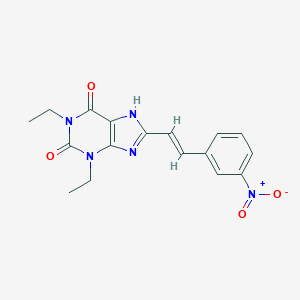
![3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B129560.png)



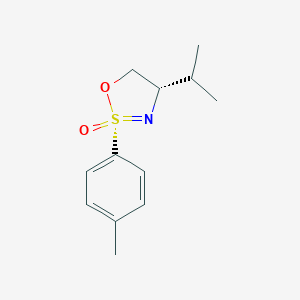

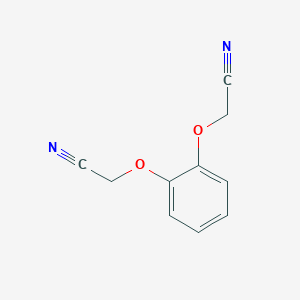
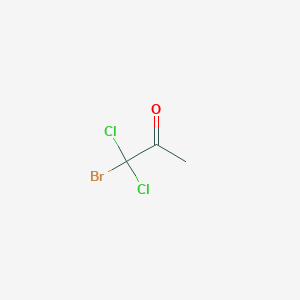

![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)

